molecular formula C16H17Br2NO2 B3048437 Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]- CAS No. 169113-83-1

Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-

Cat. No.: B3048437
CAS No.: 169113-83-1
M. Wt: 415.12 g/mol
InChI Key: OZJXANAUVBGUIM-UHFFFAOYSA-N
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Description

Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]- is a complex organic compound with the molecular formula C16H17Br2NO2 and a molecular weight of 415.12 g/mol. This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the benzenamine ring, a methoxy group at the 4 position, and a phenoxy group substituted with a methoxy and isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]- typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted benzenamine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce less brominated benzenamine compounds .

Scientific Research Applications

Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-methylaniline: Similar in structure but lacks the phenoxy group.

    3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Contains a boron-based substituent instead of bromine atoms

Uniqueness

Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and a methoxy-substituted phenoxy group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dibromo-4-(4-methoxy-3-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2NO2/c1-9(2)12-8-11(4-5-15(12)20-3)21-16-13(17)6-10(19)7-14(16)18/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJXANAUVBGUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)N)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471564
Record name Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169113-83-1
Record name Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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